2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups at positions 2 and 4, and a pyridinylmethyl group attached to the nitrogen atom The pyridinyl group is further substituted with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-dichlorobenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the chlorine atoms could result in various substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Lacks the pyridinylmethyl and furan groups, making it less complex.
N-(pyridin-3-ylmethyl)benzamide: Does not have the dichloro or furan substitutions.
2,4-dichloro-N-(furan-2-ylmethyl)benzamide: Lacks the pyridinyl group.
Uniqueness
The uniqueness of 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of both dichloro and furan groups, along with the pyridinylmethyl substitution, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-3-4-14(15(19)7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKPGNNGNIQVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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